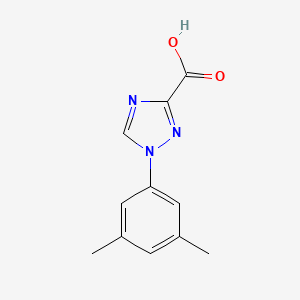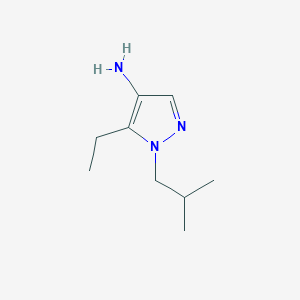![molecular formula C11H7BrF3N3O B1528610 1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one CAS No. 1461714-61-3](/img/structure/B1528610.png)
1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one
Overview
Description
1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one, also known as 4-Bromo-2-methyl-1H-1,2,3-triazole-3-trifluoroethanol, is an organic compound that is widely used in scientific research. It is a small molecule that is easily synthesized and has a wide range of applications in scientific research. This compound has been studied in the context of synthetic organic chemistry, biochemical and physiological effects, and drug development.
Scientific Research Applications
Synthesis and Structural Analysis
The compound 1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one is closely related to the class of 1,2,3-triazoles, which have been extensively studied for various scientific applications. Triazole derivatives are synthesized through a one-pot, three-component strategy, characterized by techniques such as FT-IR, NMR spectroscopy, and TOF-MS spectrometry. Single crystal X-ray diffraction analyses provide unequivocal structural confirmation. These compounds exhibit specific crystal packing and molecular structures stabilized by weak intermolecular hydrogen bonding interactions, forming dimers. Density Functional Theory (DFT) calculations further probe their structural properties, revealing information about electrophilic and nucleophilic sites through Molecular Electrostatic Potential (MEP) mapping and stability and reactivity insights via frontier molecular orbital analysis (Ahmed et al., 2016).
Catalytic Applications
Triazole-based compounds have been utilized in the development of half-sandwich Ruthenium(II) complexes, which are explored for their catalytic activities in the oxidation of alcohols and transfer hydrogenation of ketones. These complexes exhibit a pseudo-octahedral "piano-stool" configuration around the Ruthenium center, with varying donor atom coordination impacting their catalytic efficiency. The structural configuration and catalytic performance are elucidated through single-crystal X-ray diffraction and comprehensive catalytic activity studies (Saleem et al., 2013).
Antimicrobial Activities
A new series of 1,2,3-triazolyl pyrazole derivatives, structurally related to the query compound, have been synthesized and evaluated for their potential as antimicrobial agents. The synthesis involves a Vilsmeier–Haack formylation approach, leading to compounds characterized by IR, 1H NMR, 13C NMR, mass spectral data, and elemental analysis. These compounds display a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. In silico molecular docking studies further support their potential as effective inhibitors of bacterial enzymes, suggesting their viability as antimicrobial agents (Bhat et al., 2016).
Properties
IUPAC Name |
1-[1-(4-bromo-2-methylphenyl)triazol-4-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N3O/c1-6-4-7(12)2-3-9(6)18-5-8(16-17-18)10(19)11(13,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYDAEJOXYCYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B1528527.png)



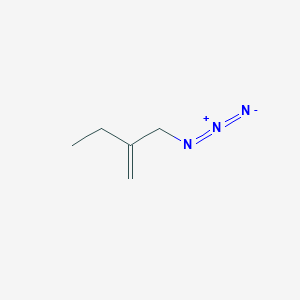
![5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528536.png)
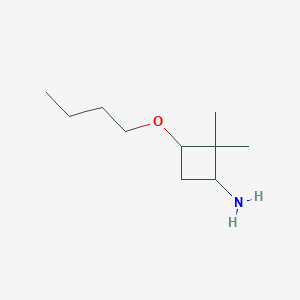
![tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1528541.png)
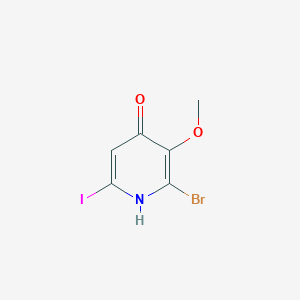
![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)
